Product packaging for 3-(1-Propionylpiperidin-3-yl)benzoic acid(Cat. No.:CAS No. 79601-28-8)

3-(1-Propionylpiperidin-3-yl)benzoic acid

Cat. No.: B2476477
CAS No.: 79601-28-8
M. Wt: 261.321
InChI Key: ULPCAXBPJAGPSP-UHFFFAOYSA-N
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Description

3-(1-Propionylpiperidin-3-yl)benzoic acid is a chemical research reagent designed for investigative applications. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the design and development of soluble epoxide hydrolase (sEH) inhibitors. The 1-propionylpiperidine moiety is a recognized pharmacophore in this field, as it has been shown to contribute to high potency and improved pharmacokinetic profiles in related urea-based sEH inhibitors . Such inhibitors are valuable research tools for studying pathways involved in inflammation, hypertension, neuroprotection, and pain . While the exact activity of this specific benzoic acid derivative requires further characterization, its structural features make it a promising candidate for probing the structure-activity relationships of inhibitors targeting metabolic enzymes. Researchers can utilize this compound to explore its potential mechanism of action, which may involve binding to enzyme active sites to modulate the metabolism of endogenous lipid mediators . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3 B2476477 3-(1-Propionylpiperidin-3-yl)benzoic acid CAS No. 79601-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-propanoylpiperidin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-14(17)16-8-4-7-13(10-16)11-5-3-6-12(9-11)15(18)19/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPCAXBPJAGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 1 Propionylpiperidin 3 Yl Benzoic Acid

Strategies for the Construction of the 3-(1-Propionylpiperidin-3-yl)benzoic acid Core Structure

The assembly of the central this compound framework necessitates the synthesis of key precursors and their subsequent coupling.

Synthesis of Key Precursors: Substituted Benzoic Acid Derivatives and Piperidine (B6355638) Intermediates

The primary precursors for the synthesis are a suitably functionalized benzoic acid and a piperidine derivative.

Substituted Benzoic Acid Derivatives: A common starting material is 3-bromobenzoic acid, which can be synthesized by the bromination of benzoic acid. prepchem.comijisrt.com The presence of the bromine atom at the 3-position allows for subsequent coupling reactions. Alternatively, other 3-substituted benzoic acids can be prepared through various established methods, such as the oxidation of the corresponding 3-substituted toluenes. google.com

Piperidine Intermediates: The synthesis of 3-aminopiperidine is a crucial step, as the amino group provides a handle for further functionalization. acs.orgrsc.org Both chemical and enzymatic methods for the synthesis of chiral 3-aminopiperidine have been developed. acs.orgscispace.comgoogle.com Enzymatic cascades using galactose oxidase and imine reductase have been employed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine. rsc.org

Introduction of the Propionyl Moiety onto the Piperidine Nitrogen

The propionyl group is typically introduced onto the piperidine nitrogen via an acylation reaction. This is often carried out by treating the piperidine precursor with propionyl chloride or propionic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. This N-acylation is a standard and efficient method for functionalizing secondary amines like piperidine. google.com

Catalytic and Non-Catalytic Coupling Reactions for Benzoic Acid-Piperidine Linkage

The formation of the bond between the benzoic acid and piperidine moieties is a key step in the synthesis.

Catalytic Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. acs.org In this context, a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) can be coupled with a suitable piperidine precursor. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields.

Non-Catalytic Coupling Reactions: While less common for this specific linkage, nucleophilic aromatic substitution could be a possibility if the benzoic acid ring is sufficiently activated with electron-withdrawing groups. However, catalytic methods are generally more versatile and efficient. A related synthesis of 3-(1-piperidinylmethyl)benzoic acid, methyl ester involves the reaction of piperidine with methyl 3-(bromomethyl)benzoate, showcasing a nucleophilic substitution approach on a benzylic halide. prepchem.com

Functional Group Interconversions and Derivatization of this compound

Once the core structure is assembled, further modifications can be made to the carboxylic acid and the piperidine ring to generate a library of related compounds.

Modifications of the Carboxylic Acid Functionality (e.g., esterification, amide formation)

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. usm.myresearchgate.net Modified montmorillonite (B579905) K10 has been used as a solid acid catalyst for the solvent-free esterification of substituted benzoic acids. epa.govijstr.org

Amide Formation: Amides can be prepared by reacting the carboxylic acid with a primary or secondary amine. libretexts.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. libretexts.org Boron-mediated amidation reactions have also been shown to be effective. acs.org Tantalum(V) chloride can also catalyze the amidation of carboxylic acids with secondary amines. researchgate.net Another approach involves the formation of mixed anhydrides. nih.gov

Derivative Reagents and Conditions Reference
Methyl EsterMethanol, H2SO4 (catalyst), heat usm.myresearchgate.net
Ethyl EsterEthanol, Montmorillonite K10 (catalyst), heat epa.govijstr.org
N-MethylamideMethylamine, DCC, CH2Cl2 libretexts.org
N,N-DiethylamideDiethylamine, Tantalum(V) chloride, Toluene researchgate.net

Stereoselective Synthesis and Chiral Resolution Approaches for Enantiomeric Forms

The synthesis of enantiomerically pure forms of this compound is crucial for investigating its specific biological activities, as stereoisomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. While specific literature on the stereoselective synthesis or chiral resolution of this exact compound is not extensively detailed, established methodologies for analogous 3-substituted piperidines and related carboxylic acids provide a strong basis for potential synthetic strategies. These approaches can be broadly categorized into asymmetric synthesis, where the desired chirality is introduced during the synthetic sequence, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

A variety of advanced asymmetric synthetic methods have been developed for producing enantioenriched 3-substituted piperidines. nih.govacs.orgsnnu.edu.cn One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgsnnu.edu.cn This method could be adapted to couple an appropriate aryl boronic acid with a protected dihydropyridine (B1217469) derivative, followed by reduction to establish the chiral center at the C3 position of the piperidine ring with high enantioselectivity. nih.govacs.orgsnnu.edu.cn Another powerful technique is the chemo-enzymatic dearomatization of pyridines. nih.gov This approach utilizes a combination of chemical and enzymatic transformations, such as an amine oxidase/ene imine reductase cascade, to convert activated pyridine (B92270) precursors into stereodefined 3-substituted piperidines. nih.gov Furthermore, palladium-catalyzed C(sp³)–H arylation, employing a directing group at the C3 position, allows for the stereoselective introduction of the aryl moiety. acs.org

Asymmetric intramolecular aza-Michael cyclizations represent another viable route, often catalyzed by chiral phosphoric acids, to construct the chiral piperidine ring with high enantioselectivity. whiterose.ac.uk Additionally, the Hofmann-Löffler-Freytag reaction can be adapted for an enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov

For the separation of racemic this compound, classical resolution using chiral resolving agents is a well-established technique. This method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base, or by reacting a racemic piperidine precursor with a chiral acid. These diastereomeric salts, possessing different physical properties, can then be separated by fractional crystallization. A patent for the optical resolution of a similar compound, an ethyl ester of 3-piperidine carboxylic acid, utilized (D)-2-(4-hydroxyphenoxy)propionic acid as the resolving agent to successfully separate the enantiomers. google.com

Kinetic resolution is another potential strategy. nih.govwhiterose.ac.ukacs.org This can be achieved through enantioselective acylation or deprotonation using a chiral catalyst or reagent. nih.govwhiterose.ac.ukacs.org In this process, one enantiomer of the racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product. nih.govwhiterose.ac.ukacs.org

Below is a table summarizing potential methods for the stereoselective synthesis and chiral resolution applicable to this compound, based on methodologies for analogous compounds.

Method Description Key Reagents/Catalysts Potential Outcome References
Asymmetric Synthesis
Rh-Catalyzed Asymmetric Reductive Heck ReactionCross-coupling of an aryl boronic acid with a dihydropyridine derivative.Rhodium catalyst with a chiral ligand (e.g., (S)-Segphos).High enantiomeric excess (ee) of the 3-arylpiperidine precursor. nih.govacs.orgsnnu.edu.cnorganic-chemistry.org
Chemo-enzymatic DearomatizationStereoselective one-pot amine oxidase/ene imine reductase cascade.Amine oxidase, ene imine reductase.Stereo-defined 3-substituted piperidine. nih.gov
Pd-Catalyzed C-H ArylationStereoselective introduction of the aryl group at the C4 position, directed by a group at C3.Palladium catalyst with an aminoquinoline auxiliary.High regio- and stereoselectivity. acs.org
Chiral Resolution
Classical ResolutionFormation and separation of diastereomeric salts.Chiral resolving agents (e.g., (D)-2-(4-hydroxyphenoxy)propionic acid, tartaric acid derivatives).Optically pure enantiomers after salt separation and decomposition. google.com
Kinetic ResolutionEnantioselective reaction of one enantiomer in a racemic mixture.Chiral hydroxamic acids for acylation; chiral bases (e.g., sparteine) for deprotonation.Enantioenriched unreacted starting material and product. nih.govwhiterose.ac.ukacs.org

Analytical Characterization Techniques for 3 1 Propionylpiperidin 3 Yl Benzoic Acid and Its Research Intermediates

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of 3-(1-Propionylpiperidin-3-yl)benzoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Due to the presence of a stereocenter at the 3-position of the piperidine (B6355638) ring and the restricted rotation around the amide bond, the NMR spectra can exhibit complex splitting patterns and diastereotopic signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons of the benzoic acid ring, the piperidine ring protons, and the protons of the N-propionyl group. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The piperidine ring protons resonate in the aliphatic region (δ 1.5-4.0 ppm), often showing complex splitting due to coupling with adjacent protons. The ethyl group of the propionyl moiety will show a characteristic triplet and quartet pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the propionyl group. The chemical shifts are influenced by the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the complex proton and carbon signals unambiguously. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine and propionyl fragments. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the piperidine and propionyl resonances.

Hypothetical ¹H and ¹³C NMR data for this compound are presented in the tables below, based on data from analogous compounds.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20-8.10m-
Piperidine-H (axial & equatorial)1.50-3.80m-
-CH₂- (propionyl)2.35q7.4
-CH₃ (propionyl)1.15t7.4
-COOH12.50br s-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
C=O (amide)173.5
C=O (acid)167.0
Aromatic C128.0-145.0
Piperidine C25.0-55.0
-CH₂- (propionyl)27.0
-CH₃ (propionyl)9.5

Mass Spectrometry (MS) (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

LC-MS and HRMS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing non-volatile compounds like this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected molecular ion peak [M+H]⁺ for C₁₅H₁₉NO₃ would be observed at m/z 262.14.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for N-acylpiperidines involve cleavage of the acyl group and fragmentation of the piperidine ring. For this compound, characteristic fragments would likely correspond to the loss of the propionyl group, the carboxylic acid group, and fragmentation of the piperidine ring.

A table of predicted major mass spectral fragments is provided below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/zProposed Fragment
262.14[M+H]⁺
244.13[M+H - H₂O]⁺
216.13[M+H - COOH]⁺
204.13[M+H - C₃H₅NO]⁺
121.03[C₇H₅O₂]⁺
57.03[C₃H₅O]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Characteristic absorption bands for this molecule would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

A C=O stretch from the tertiary amide (N-propionyl group), typically appearing around 1630-1660 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

A table summarizing the expected IR absorption frequencies is presented below.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic/Aliphatic)2850-3100
C=O (Carboxylic Acid)1700-1725
C=O (Amide)1630-1660
C=C (Aromatic)1450-1600

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating this compound from its intermediates, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) (e.g., HPLC-UV, HPLC-DAD, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method Parameters: A typical HPLC method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Detection is commonly performed using a UV detector, as the benzoic acid moiety has a strong UV chromophore. A Diode-Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is generated using standards of known concentration. LC-MS/MS can be used for highly sensitive and selective quantification, particularly in complex matrices.

A table with a hypothetical set of HPLC method parameters is provided below.

Interactive Data Table: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20-80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is generally not the preferred method for the analysis of this compound due to its low volatility and thermal lability. The high temperatures required for GC analysis could lead to decomposition of the molecule. However, if derivatization is performed to convert the carboxylic acid to a more volatile ester, GC analysis could be feasible for certain applications, such as the analysis of specific volatile intermediates or impurities.

Advanced Techniques for Solid-State Characterization (e.g., X-ray Crystallography)

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through advanced analytical techniques, with single-crystal X-ray crystallography standing as the gold standard. This powerful method provides precise information on bond lengths, bond angles, and crystal packing, which are critical for understanding the physicochemical properties of a compound. While specific crystallographic data for this compound is not publicly available, an analysis of a structurally related N-acylpiperidine derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (PMDPM), offers valuable insights into the solid-state characteristics that can be expected for this class of compounds.

The study of PMDPM reveals the intricate details of its molecular conformation and intermolecular interactions in the crystalline lattice. researchgate.net Such analyses are crucial for identifying and characterizing different polymorphic forms, solvates, or hydrates, which can have significant implications for the stability, solubility, and bioavailability of a pharmaceutical compound.

Crystallographic Data for a Structurally Related N-Acylpiperidine Derivative (PMDPM)

The crystallographic data for phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone provides a framework for understanding the solid-state structure of similar N-acylpiperidine compounds. The key parameters determined from the X-ray diffraction analysis are summarized in the interactive table below. researchgate.net

ParameterValue
Chemical FormulaC25H25NO
Molecular Weight355.46
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2543(7)
b (Å)10.5543(8)
c (Å)12.6184(6)
α (°)77.901(7)
β (°)71.270(2)
γ (°)70.390(5)
Volume (ų)974.3(1)
Z2
Calculated Density (Mg/m³)1.212
Table 1. Crystallographic data for phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (PMDPM), a compound structurally related to this compound. researchgate.net

Molecular and Crystal Structure Insights

In the case of PMDPM, the X-ray analysis revealed that the piperidine ring is not static but exhibits positional disorder, adopting both chair and twisted boat conformations. researchgate.net This conformational flexibility is a key characteristic of the piperidine skeleton and can be influenced by the nature of the substituents. The phenyl rings in PMDPM are oriented axially to the piperidine ring, with a specific dihedral angle between them. researchgate.net

The packing of molecules in the crystal is stabilized by a network of weak intermolecular interactions, including C–H⋯O and C–H⋯π interactions. researchgate.net Understanding these interactions is fundamental to predicting the crystal habit and mechanical properties of the solid material. For this compound, the presence of the carboxylic acid group would introduce the possibility of strong O–H⋯O hydrogen bonds, which would likely dominate the crystal packing, potentially leading to the formation of dimers or extended chains.

While the specific crystallographic parameters for this compound and its research intermediates remain to be determined, the analysis of structurally analogous compounds provides a robust framework for anticipating their solid-state behavior. Techniques such as X-ray crystallography are indispensable for the comprehensive characterization of these molecules, ensuring a thorough understanding of their structure-property relationships.

Structure Activity Relationship Sar Studies of 3 1 Propionylpiperidin 3 Yl Benzoic Acid Analogs

Impact of Substitutions on the Benzoic Acid Moiety (e.g., hydroxylations, methoxylations)

Substitutions on the benzoic acid portion of the molecule can significantly influence its electronic properties, polarity, and ability to form hydrogen bonds, thereby affecting biological activity. Studies on various benzoic acid derivatives have consistently shown that the nature and position of substituents are critical determinants of their inhibitory or binding capacity.

For instance, in a study on benzoic acid derivatives as α-amylase inhibitors, it was found that hydroxylation at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity. nih.gov Conversely, methoxylation at the same position or hydroxylation at the 5-position resulted in a negative impact on activity. nih.gov This suggests that a free hydroxyl group at a specific position can engage in crucial hydrogen bonding interactions with the target protein, an interaction that is blocked or altered by methylation. Molecular docking studies in that research confirmed that hydrogen bonding was a primary force in the inhibition mechanism. nih.gov

Applying these insights to 3-(1-Propionylpiperidin-3-yl)benzoic acid, it can be inferred that introducing hydroxyl groups, particularly at the ortho or para positions relative to the carboxylic acid, could enhance biological activity, provided these groups can form favorable interactions within the target's binding site. The strategic placement of such polar groups could lead to stronger binding and increased potency.

The following table summarizes the general effects of hydroxyl and methoxyl substitutions on the activity of benzoic acid derivatives based on related studies.

SubstitutionPositionGeneral Effect on ActivityRationale
Hydroxyl (-OH)2-positionPositivePotential for strong hydrogen bond formation with the target. nih.gov
Hydroxyl (-OH)5-positionNegativeMay introduce unfavorable steric or electronic effects. nih.gov
Methoxyl (-OCH3)2-positionNegativeBlocks potential hydrogen bonding from a hydroxyl group. nih.gov

It is important to note that the optimal substitution pattern is highly dependent on the specific biological target. For example, in the context of anti-sickling agents, the design of disubstituted benzoic acid derivatives focused on positioning functional groups to interact with polar amino acid residues near the mutation site in sickle hemoglobin. iomcworld.com This highlights the necessity of a target-oriented approach when modifying the benzoic acid moiety.

Influence of Modifications to the Piperidine (B6355638) Ring Structure and Substitution Pattern

The position of the benzoic acid group on the piperidine ring is a critical factor. For instance, in a series of topoisomerase II inhibitors, a substituent at the 3-position of the piperidine ring was found to be favorable for activity, whereas a substituent at the 4-position resulted in poor potentiation. thieme-connect.com This underscores the importance of the 3-substitution pattern in this compound for its intended biological effect.

Furthermore, introducing conformational constraints, such as bridging the piperidine ring, can have a significant impact. In a study of P2Y14R antagonists, bridged piperidine analogs were synthesized to probe receptor affinity. nih.gov It was found that the receptor could tolerate different piperidine ring conformations, suggesting a degree of flexibility in the binding pocket. nih.gov However, rigidification can also lead to enhanced affinity and improved pharmacokinetic properties by reducing the entropic penalty of binding and lowering lipophilicity. nih.gov

The introduction of substituents on the piperidine ring itself can also modulate activity. For example, adding a fluorine atom at the 3-position of the piperidine ring in a series of compounds improved their pharmacokinetic properties, including oral exposure and bioavailability. thieme-connect.com

The table below illustrates the influence of various piperidine ring modifications on the properties of related compounds.

ModificationExampleInfluence
Positional Isomerism3-substituted vs. 4-substituted3-substitution can be crucial for activity in some targets. thieme-connect.com
Ring RigidityBridged piperidines (e.g., 2-azanorbornane)Can maintain or enhance affinity and may improve aqueous solubility. nih.gov
Ring SubstitutionFluorination at the 3-positionCan improve pharmacokinetic properties. thieme-connect.com

Role of the N-Acyl Group (Propionyl and its variations) on Potency and Selectivity

The N-acyl group, in this case, the propionyl group, plays a significant role in the molecule's interaction with its target. Variations in the length, bulk, and electronic nature of this group can drastically alter potency and selectivity.

A pertinent example comes from the structure-activity relationship of fentanyl and its analogs, which feature an N-propionylanilino)piperidine core. In these compounds, the N-propionyl group was found to be optimal for analgesic activity. researchgate.net Analogs with an N-acetyl group were significantly less potent, as were those with larger acyl groups like butyryl. researchgate.net This suggests that the propionyl group provides the ideal balance of size and lipophilicity to fit into the binding pocket of the opioid receptor.

In another study on M1 allosteric agonists, capping the distal piperidine nitrogen with amides, sulfonamides, or ureas was explored. nih.gov This modification, which significantly alters the basicity and topology of the molecule, maintained selectivity for the M1 receptor, although the potency varied. nih.gov This indicates that while the basic nitrogen can be replaced, the nature of the substituent is critical for maintaining activity.

The following table summarizes the effects of varying the N-acyl group in related compound series.

N-Acyl GroupRelative Potency
N-PropionylOptimal in fentanyl analogs. researchgate.net
N-AcetylLess potent than N-propionyl. researchgate.net
N-ButyrylLess potent than N-propionyl. researchgate.net
Amides/SulfonamidesCan maintain selectivity but with varying potency. nih.gov

These findings suggest that for this compound, the propionyl group is likely a key contributor to its biological activity, and modifications to this group would need to be carefully considered to maintain or improve potency.

Conformational Analysis and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is fundamental to its interaction with a chiral biological target. For piperidine-containing compounds, the chair conformation of the six-membered ring is generally preferred. The substituents on the piperidine ring can exist in either an axial or equatorial position, and this can have a profound effect on biological activity.

Studies on substituted piperidines have shown that the conformational preferences of substituents are influenced by both steric and electrostatic interactions. nih.gov For example, in 4-substituted piperidinium (B107235) salts, polar substituents can favor the axial position due to electrostatic interactions with the protonated nitrogen. nih.gov While this compound is a tertiary amine, the principles of conformational control remain relevant.

The stereochemistry at the 3-position of the piperidine ring is also of paramount importance. The introduction of a chiral center at this position means that the compound can exist as two enantiomers (R and S). It is common for one enantiomer to be significantly more active than the other, as it will have the correct spatial arrangement of functional groups to bind effectively to the target. For instance, in a study of 3-Br-acivicin isomers, the compounds with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers, suggesting a stereoselective uptake or binding mechanism. mdpi.com

Therefore, the biological activity of this compound is likely to be highly dependent on the stereochemistry at the C3 position of the piperidine ring, with one enantiomer expected to be the more active eutomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel analogs and guide the design of more potent compounds.

QSAR studies on benzoic acid derivatives have shown that physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters are important for predicting toxicity and other biological activities. nih.govnih.gov For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov

Similarly, QSAR models have been developed for piperidine-based compounds. These models often incorporate 3D descriptors that account for the shape and conformational flexibility of the piperidine ring. A reliable QSAR model for this compound analogs would enable the virtual screening of a large number of potential derivatives, prioritizing the synthesis of those with the highest predicted activity.

The development of a robust QSAR model would involve:

Data Set Compilation: Gathering a series of analogs with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analog.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a model would be an invaluable tool in the rational design and optimization of novel analogs based on the this compound scaffold.

Molecular Mechanism of Action and Cellular Pathway Modulation

Elucidation of Molecular Targets and Binding Interactions

A comprehensive search of scientific databases and chemical literature yielded no studies that have identified or characterized the specific molecular targets of 3-(1-Propionylpiperidin-3-yl)benzoic acid. While the piperidine (B6355638) and benzoic acid moieties are present in various biologically active molecules, the specific combination and substitution pattern of this compound have not been the subject of published research into its binding interactions with enzymes or receptors.

There are no publicly available studies describing the formation or characterization of enzyme-inhibitor complexes involving this compound. Research on related compounds, particularly those with a piperidine scaffold, has shown inhibition of enzymes like soluble epoxide hydrolase (sEH). nih.govnih.govescholarship.orgresearchgate.netresearchgate.netresearchgate.netacgpubs.org However, no such investigations have been reported for this compound specifically.

In the absence of studies on its molecular targets, there is no information available regarding the key amino acid residues that may interact with this compound. The potential for hydrogen bonding via the carboxylic acid and propionyl groups, as well as π-π stacking involving the benzene (B151609) ring, can be hypothesized based on its chemical structure. However, without experimental data from techniques such as X-ray crystallography or computational modeling of a relevant protein-ligand complex, any discussion of interacting residues would be purely speculative.

Signaling Pathway Perturbations (e.g., modulation of arachidonic acid metabolism, eicosanoid pathways)

No research has been published detailing the effects of this compound on any signaling pathways. Consequently, there is no evidence to suggest that it modulates arachidonic acid metabolism or the broader eicosanoid pathways. While inhibitors of sEH are known to impact these pathways by preventing the degradation of epoxyeicosatrienoic acids (EETs), a link between this compound and sEH inhibition has not been established in the literature. nih.govresearchgate.net

Downstream Cellular and Physiological Effects (e.g., anti-apoptotic, anti-oxidative, anti-inflammatory processes)

There is a lack of published data on the downstream cellular and physiological effects of this compound. Therefore, no scientifically validated information exists to support any claims of it possessing anti-apoptotic, anti-oxidative, or anti-inflammatory properties.

Investigation of Dual-Targeting Mechanisms (e.g., sEH and kinase inhibition)

The scientific literature contains no investigations into potential dual-targeting mechanisms for this compound. There is no evidence to suggest that this compound acts as an inhibitor of both sEH and kinases, or any other combination of biological targets.

Preclinical Pharmacokinetics and Metabolism of 3 1 Propionylpiperidin 3 Yl Benzoic Acid and Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

The ADME properties of a drug candidate determine its concentration and duration of action at the target site. Preclinical studies on analogs of 3-(1-Propionylpiperidin-3-yl)benzoic acid have utilized both in vitro and in vivo models to characterize these fundamental pharmacokinetic processes.

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. Liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, are frequently used for this purpose.

Studies on a closely related analog, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), have provided valuable insights into the metabolic stability and pathways. When incubated with liver S9 fractions from various species, TPPU was found to be metabolized, leading to the identification of several metabolites.

The primary metabolic pathways identified for TPPU were oxidation and amide hydrolysis. Four main metabolites (M1-M4) were characterized:

M1 and M2: Formed through hydroxylation of the propionyl group.

M3: Resulted from the amide hydrolysis of the 1-propionylpiperidinyl group.

M4: Formed by the further oxidation of the hydroxylated metabolite M2.

Interestingly, metabolites that would result from the cleavage of the urea (B33335) linkage were not detected, suggesting that this part of the molecule is relatively stable.

Table 1: In Vitro Metabolic Stability of TPPU in Liver S9 Fractions from Different Species

Species Major Metabolites Formed Observations
Human M1, M2, M3 Metabolic profile showed the highest similarity to rat.
Monkey M1, M2, M3 Higher amounts of M3 (amide hydrolysis product) were generated compared to other species.
Dog M1, M2, M3 -
Rat M1, M2, M3, M4 All four metabolites were identified.

Data is synthesized from studies on the analog 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea.

For the analog TPPU, pharmacokinetic studies in cynomolgus monkeys have been conducted. After oral administration, TPPU demonstrated the ability to achieve high plasma concentrations.

Table 2: Pharmacokinetic Parameters of TPPU in Cynomolgus Monkeys Following Oral Administration

Dose Cmax Observations
0.3 mg/kg >10 x IC50 Displayed high plasma concentrations. nih.gov

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Data pertains to the analog 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. nih.gov

Bioavailability and Systemic Exposure Assessment in Preclinical Models

Systemic exposure is a critical factor in determining the efficacy of a drug. While specific oral bioavailability data for this compound is not publicly available, the detection of high plasma concentrations of the analog TPPU after oral dosing in monkeys suggests that compounds of this class can be orally absorbed and achieve significant systemic exposure. nih.gov The exact percentage of bioavailability, however, would require further dedicated studies comparing plasma concentrations after oral and intravenous administration.

Excretion Pathways and Metabolite Clearance in Animal Models (e.g., urinary, fecal routes)

Understanding the routes of elimination is essential for a complete pharmacokinetic profile. In vivo studies in rats with the analog TPPU have shown that both urine and feces are major routes of excretion.

Following a single oral dose of TPPU to rats, the parent compound and its metabolites were recovered in both urine and feces over 72 hours. The major substances detected were the parent drug (TPPU) and metabolites M1 and M4. Metabolites M2 and M3 were found to be minor components in the excreta. This indicates that both renal and biliary/fecal clearance are important for the elimination of this class of compounds and their metabolites.

Species-Specific Metabolic Differences in Preclinical Models

As indicated by the in vitro metabolic stability studies with liver S9 fractions, there are notable species-specific differences in the metabolism of N-propionylpiperidine analogs like TPPU.

The formation of the amide hydrolysis metabolite (M3) was significantly higher in monkey liver S9 fractions compared to those from humans, dogs, rats, and mice. Conversely, the metabolic profiles in rat and human liver S9 fractions showed the highest degree of similarity. These findings are crucial for the selection of appropriate animal models for preclinical toxicology studies and for the extrapolation of preclinical data to humans. The similarity between rat and human in vitro metabolism suggests that the rat may be a suitable model for predicting the metabolic fate of these compounds in humans.

Computational Chemistry and Molecular Modeling of 3 1 Propionylpiperidin 3 Yl Benzoic Acid

Ligand-Based Drug Design Approaches (e.g., pharmacophore modeling)

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of a biological target is unknown, relying instead on the knowledge of molecules that bind to it. eurofinsdiscovery.com A central technique in LBDD is pharmacophore modeling, which identifies the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov

A pharmacophore model for 3-(1-Propionylpiperidin-3-yl)benzoic acid and its analogs would be developed by analyzing a set of structurally related compounds with known biological activities. The process involves identifying common chemical functionalities that are critical for activity, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and ionizable groups. nih.gov For this compound, key features would likely include:

The carboxylic acid group, which can act as both an HBD and an HBA.

The propionyl carbonyl oxygen, serving as an HBA.

The benzene (B151609) ring, providing an aromatic and hydrophobic feature.

By superimposing the active compounds and abstracting these common features, a 3D pharmacophore model is generated. This model represents a spatial hypothesis of the necessary interactions within the target's binding site. Subsequently, this model can be used as a 3D query to screen large compound databases to discover novel, structurally diverse molecules that possess the same essential features and are therefore predicted to have similar biological activity. slideshare.netresearchgate.net

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful strategy. eurofinsdiscovery.com SBDD utilizes the target's structural information to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational method used to predict the binding orientation, conformation, and affinity of a ligand within the active site of a target protein. nih.govnih.gov The process involves preparing the 3D structures of both the ligand, this compound, and the target protein, which may be obtained from crystallographic data or homology modeling. niscpr.res.in Using docking software, the ligand is flexibly placed into the binding site in numerous possible orientations and conformations, each of which is scored based on a function that estimates the binding free energy. nih.gov

The results provide a predicted binding pose and a docking score, which helps in ranking potential compounds. Analysis of the top-scoring pose reveals specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions could include hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govnih.gov

Table 1: Potential Intermolecular Interactions for this compound in a Hypothetical Binding Site

Functional Group of Ligand Potential Interaction Type Potential Interacting Protein Residue
Carboxylic Acid (-COOH)Hydrogen Bond, Ionic BondBasic residues (e.g., Lysine, Arginine), Polar residues (e.g., Serine, Threonine)
Propionyl Carbonyl (C=O)Hydrogen BondPolar residues (e.g., Asparagine, Glutamine)
Benzene RingHydrophobic, π-π StackingAromatic residues (e.g., Phenylalanine, Tyrosine), Nonpolar residues (e.g., Leucine, Valine)
Piperidine (B6355638) Ringvan der Waals, HydrophobicNonpolar residues

Following molecular docking, molecular dynamics (MD) simulations are performed to evaluate the dynamic stability of the predicted ligand-protein complex over time. nih.govmdpi.com MD simulations model the physical movements of every atom in the complex within a simulated physiological environment, providing a detailed view of its dynamic behavior. mdpi.comnih.gov

The simulation starts with the best-docked pose and calculates the forces between atoms and their subsequent motions over a period typically ranging from nanoseconds to microseconds. rsc.org By analyzing the simulation trajectory, researchers can assess whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated to quantify the stability of the complex. mdpi.com MD simulations can also reveal important conformational changes in the protein or ligand upon binding and provide a more accurate estimation of binding free energy, offering deeper insights than static docking models alone. rsc.org

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET criteria)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Predicting these properties early in the drug discovery process is crucial for minimizing late-stage failures. drugpatentwatch.comcomputabio.com In silico ADMET prediction utilizes computational models, often built with machine learning and quantitative structure-activity relationship (QSAR) techniques, to estimate these properties from a molecule's structure. nih.govacs.org

For this compound, various ADMET parameters can be computationally predicted. These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, that may require chemical modification to overcome.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

Property Predicted Value/Classification Significance
Molecular FormulaC15H19NO3Basic molecular information
Molecular Weight261.32 g/mol Influences absorption and distribution
LogP (Octanol/Water)~2.5 - 3.0Measures lipophilicity, affects permeability and solubility
Hydrogen Bond Donors1Influences solubility and target binding
Hydrogen Bond Acceptors3Influences solubility and target binding
Polar Surface Area (PSA)56.6 ŲCorrelates with membrane permeability
Lipinski's Rule of FiveCompliant (0 violations)Guideline for drug-likeness and oral bioavailability
Human Intestinal AbsorptionHighPrediction of oral absorption
Blood-Brain Barrier (BBB) PermeationLow / UnlikelyPredicts potential for CNS effects
CYP450 InhibitionPotential for inhibition (e.g., 2D6)Indicates potential for drug-drug interactions
CarcinogenicityNon-carcinogen (predicted)Early toxicity flag
Oral Rat LD50~500 - 2000 mg/kg (predicted)Estimation of acute toxicity

Virtual Screening and Computational Library Design for Analog Discovery

Virtual screening (VS) is a powerful computational approach for identifying promising hit compounds from vast digital libraries. wikipedia.orgmdpi.com This can be performed using either ligand-based methods, such as screening for molecules that fit a pre-defined pharmacophore model, or structure-based methods, which involve docking millions of compounds into a target's active site. eurofinsdiscovery.comwikipedia.org

Furthermore, the structure of this compound can serve as a scaffold for computational library design. nih.gov In this process, a virtual library of novel analogs is created by systematically modifying different parts of the core structure. drugdesign.org For instance, various substituents can be added to the benzene ring, the propionyl group can be replaced with other acyl moieties, and the piperidine ring can be altered. This enumerated library of virtual compounds can then be subjected to in silico filtering based on predicted ADMET properties and subsequently screened using docking or pharmacophore methods to prioritize the most promising analogs for chemical synthesis and biological testing. nih.govyoutube.com This iterative cycle of design, prediction, and screening accelerates the lead optimization process.

Future Research Directions and Translational Potential for 3 1 Propionylpiperidin 3 Yl Benzoic Acid in Preclinical Studies

Exploration of Novel Biological Targets and Polypharmacology

A critical next step in the preclinical evaluation of 3-(1-Propionylpiperidin-3-yl)benzoic acid is the comprehensive exploration of its biological targets and polypharmacological profile. Polypharmacology, the ability of a single compound to interact with multiple targets, is a crucial aspect of modern drug discovery. Understanding these interactions can unveil new therapeutic possibilities and provide a more complete picture of a compound's potential effects.

Future research should employ a combination of predictive computational methods and experimental validation. In silico screening, using techniques like molecular docking and pharmacophore modeling against large databases of known biological targets, can identify potential protein interactions. These computational predictions must then be confirmed through robust in vitro assays. A tiered screening approach, as outlined in the table below, would be systematic and efficient.

Table 1: Illustrative Tiered Screening Strategy for Target Identification

Tier Approach Description Potential Targets
1 Broad Panel Screening High-throughput screening against a diverse panel of receptors, enzymes, and ion channels. GPCRs, Kinases, Proteases, Ion Channels
2 Focused Assays Functional and binding assays based on hits from Tier 1 and computational predictions. Specific receptor subtypes or enzyme families

| 3 | Target Validation | Cellular and biochemical assays to confirm the functional consequence of the compound-target interaction. | Pathway modulation, second messenger activity |

This exploration is vital for moving beyond a single-target focus to a systems-level understanding of the compound's activity, which may reveal novel applications or explain unexpected physiological outcomes.

Design and Synthesis of Advanced Analogs with Optimized Preclinical Profiles

Guided by initial structure-activity relationship (SAR) data, the rational design and synthesis of advanced analogs of this compound are essential for optimizing its preclinical profile. The goal is to systematically modify the core scaffold to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key structural regions of the molecule that warrant investigation include the propionyl group, the piperidine (B6355638) ring, and the substitution pattern on the benzoic acid ring. Medicinal chemistry campaigns would synthesize a library of analogs to probe the effects of these modifications. For instance, altering the propionyl group to other acyl chains could impact target affinity and metabolic stability. Similarly, modifications to the benzoic acid, such as changing the carboxylate to a bioisostere, could improve oral bioavailability.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

Modification Site Example Modification Potential Impact
Propionyl Group Change chain length (acetyl, butyryl); add cyclic groups Potency, Lipophilicity, Metabolic Stability
Piperidine Ring Introduce substituents; alter stereochemistry Target Selectivity, CNS Penetration
Benzoic Acid Shift position of piperidine (meta to para/ortho) Binding Affinity, Receptor Subtype Selectivity

| Carboxylic Acid | Convert to ester, amide, or tetrazole | Bioavailability, Prodrug Potential |

This systematic approach will be crucial for identifying a lead candidate with a superior preclinical profile, balancing efficacy with favorable pharmacokinetic and safety characteristics.

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

To overcome potential challenges such as poor solubility, limited bioavailability, or off-target accumulation, the development of advanced drug delivery systems is a promising avenue. For a small molecule like this compound, formulation strategies can significantly enhance its therapeutic index and preclinical efficacy.

Future studies should investigate nanoformulations, such as lipid-based nanoparticles or polymeric micelles, which can improve the compound's solubility and circulation time. nih.gov These systems can be further engineered for targeted delivery by decorating their surface with ligands that bind to specific cell surface receptors, thereby concentrating the therapeutic agent at the desired site of action. For instance, benzoic acid derivatives have been incorporated into novel thermogels for sustained drug delivery in preclinical models. nih.gov

Table 3: Potential Drug Delivery Systems and Their Advantages

Delivery System Description Potential Advantages
Lipid Nanoparticles Encapsulation within a lipid-based vesicle. Improved solubility, enhanced permeability, protection from degradation.
Polymeric Micelles Self-assembling core-shell structures made of amphiphilic block copolymers. High drug-loading capacity, prolonged circulation, potential for targeted delivery.

| Prodrugs | Covalent modification of the parent drug (e.g., esterification of the benzoic acid) to be cleaved in vivo. nih.gov | Improved absorption, increased metabolic stability, site-specific activation. |

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the biological effects of this compound, future preclinical studies must integrate systems biology and multi-omics approaches. frontiersin.org Rather than focusing on a single pathway, these technologies provide a global view of the molecular changes induced by the compound. springernature.comnih.gov

By employing techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics, researchers can generate vast datasets that reveal how the compound alters gene expression, protein levels, and metabolic pathways in cells or tissues. biobide.com This "hypothesis-free" approach can uncover novel mechanisms of action, identify biomarkers for efficacy or toxicity, and provide a comprehensive safety profile before entering clinical trials. frontiersin.orgdrugtargetreview.com

Table 4: Application of Omics Technologies in Preclinical Assessment

Omics Technology Biological Molecules Measured Key Insights Gained
Transcriptomics RNA (mRNA, miRNA) Changes in gene expression, identification of affected signaling pathways.
Proteomics Proteins Alterations in protein abundance and post-translational modifications.

| Metabolomics | Metabolites | Shifts in metabolic pathways, identification of functional biomarkers. |

The integration of these complex datasets requires sophisticated computational and bioinformatic tools to build network models of the drug's action. nih.gov This systems-level perspective is indispensable for a modern, comprehensive preclinical evaluation and for informing the design of subsequent translational and clinical research. springernature.com

Q & A

Q. What are the recommended synthetic routes for 3-(1-Propionylpiperidin-3-yl)benzoic acid?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the piperidine core via reductive amination or ring-closing metathesis .
  • Step 2 : Acylation of the piperidine nitrogen using propionyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine).
  • Step 3 : Coupling the modified piperidine with a benzoic acid derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and acyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays :
    • Antimicrobial: Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target binding : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors .

Advanced Research Questions

Q. How can the acylation step in the synthesis be optimized to improve yield?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation efficiency .
  • Solvent optimization : Replace dichloromethane with THF or DMF for better solubility of intermediates.
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-acylation) .

Q. What strategies resolve discrepancies in crystallographic data analysis for derivatives of this compound?

  • Data validation : Cross-check using multiple software (SHELXL, Olex2) to refine hydrogen bonding and torsional angles .
  • Twinned data handling : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
  • High-resolution datasets : Collect data at synchrotron facilities (e.g., ≤1.0 Å resolution) to reduce model ambiguity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Key modifications :
    • Replace the propionyl group with bulkier acyl chains (e.g., isovaleryl) to improve membrane permeability .
    • Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the benzoic acid moiety to enhance target binding .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. What methodologies address low solubility in biological assays?

  • Formulation aids : Use co-solvents (DMSO ≤1%) or cyclodextrin-based encapsulation .
  • Prodrug design : Synthesize ester or amide prodrugs to improve aqueous solubility and metabolic stability .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting bioactivity data across different studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch variability : Characterize compound purity (HPLC ≥95%) and confirm salt forms (e.g., hydrochloride vs. free acid) .
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.